17-十八碳炔酸

描述

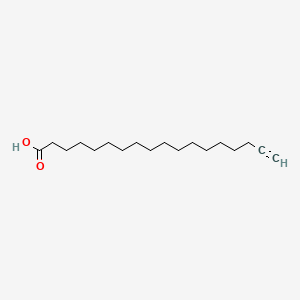

17-Octadecynoic acid, commonly referred to as 17-ODYA, is a fatty acid alkyne with the molecular formula C18H32O2. It is known for its role as a potent inhibitor of various cytochrome P450 enzymes, including leukotriene B4 omega-oxidase and renal CYP450 omega-hydroxylase . This compound has garnered significant attention in scientific research due to its unique properties and applications.

科学研究应用

Biochemical Properties and Mechanism of Action

17-ODYA is recognized primarily as a suicide substrate inhibitor of cytochrome P450 enzymes, which play a crucial role in the metabolism of fatty acids and other compounds. Its ability to inhibit the metabolism of arachidonic acid has been extensively studied, revealing its potential to influence renal function and hemodynamics. For instance, a study demonstrated that intrarenal infusion of 17-ODYA resulted in increased urine flow and sodium excretion without altering renal blood flow or glomerular filtration rate, indicating its role in modulating renal hemodynamics through cytochrome P450 inhibition .

Renal Health

The effects of 17-ODYA on renal health have been investigated in several studies. It has been shown to enhance renal blood flow and promote diuresis by inhibiting the formation of specific metabolites from arachidonic acid. This action suggests potential therapeutic applications for conditions characterized by altered renal hemodynamics or hypertension .

Immunological Role

Recent research has identified 17-ODYA as a significant metabolite in the context of periapical abscesses, a common dental condition. It was found to upregulate pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in periodontal ligament fibroblasts and peripheral blood mononuclear cells. This indicates that 17-ODYA may play a role in the inflammatory response associated with dental infections, suggesting its potential as a target for therapeutic intervention in inflammatory diseases .

Study on Renal Infusion

In a controlled study involving anesthetized rabbits, the infusion of 17-ODYA into the renal artery resulted in significant increases in urine output and sodium excretion. The study highlighted that 17-ODYA inhibited cytochrome P450-dependent metabolism of arachidonic acid, which correlated with enhanced renal perfusion pressure responses .

Inflammation and Cytokine Expression

Another study focused on the immunological effects of 17-ODYA in periapical abscesses showed that treatment with this fatty acid led to increased expression of various inflammatory markers. The findings suggested that 17-ODYA could be implicated in the pathogenesis of dental infections by modulating immune responses .

Summary Table of Applications

作用机制

17-十八碳炔酸主要通过抑制细胞色素 P450 酶发挥作用。 它作为自杀性抑制剂,不可逆地与酶的活性位点结合,并阻止其催化活性 。 这种抑制影响各种代谢途径,包括脂肪酸的代谢和炎症反应的调节 .

类似化合物:

炔基硬脂酸: 结构类似,也包含炔烃官能团,用于点击化学反应.

十八碳-17-炔酸: 另一种具有类似抑制细胞色素 P450 酶性质的乙炔脂肪酸.

独特性: 17-十八碳炔酸的独特性在于其对特定细胞色素 P450 酶的有效和选择性抑制,使其成为生化研究和工业应用中宝贵的工具 .

准备方法

合成路线和反应条件: 17-十八碳炔酸可以通过棕榈酸类似物的代谢掺入合成。 一种常见方法涉及在细胞培养中使用稳定同位素标记氨基酸 (SILAC) 和脉冲追赶方法,以生成细胞中动态蛋白质棕榈酰化事件的全局定量图 。 市售的炔烃脂肪酸类似物 17-十八碳炔酸在代谢上被细胞棕榈酰化机制掺入内源性棕榈酰化位点 .

工业生产方法: 17-十八碳炔酸的工业生产通常涉及使用化学合成技术大规模合成该化合物。 该过程包括将炔烃官能团掺入脂肪酸链,然后使用质谱等技术进行纯化和表征 .

化学反应分析

反应类型: 17-十八碳炔酸会发生各种化学反应,包括:

常用试剂和条件:

氧化反应: 常用试剂包括细胞色素 P450 酶和氧气。

点击化学反应: 试剂包括含有叠氮基团的分子和铜催化剂.

主要产物:

氧化: 主要产物包括羟基化脂肪酸。

点击化学: 主要产物是通过叠氮-炔烃环加成形成的缀合物分子.

相似化合物的比较

Alkynyl Stearic Acid: Similar in structure, it also contains an alkyne functional group and is used in click chemistry reactions.

Octadec-17-ynoic Acid: Another acetylenic fatty acid with similar inhibitory properties on cytochrome P450 enzymes.

Uniqueness: 17-Octadecynoic acid is unique due to its potent and selective inhibition of specific cytochrome P450 enzymes, making it a valuable tool in biochemical research and industrial applications .

生物活性

17-Octadecynoic acid (17-ODYA) is a fatty acid analog that has garnered attention for its unique biological activities, particularly in the context of protein palmitoylation and inflammation. This compound serves not only as a substrate for various metabolic pathways but also as a tool for studying post-translational modifications in proteins. This article explores the biological activity of 17-ODYA, focusing on its mechanisms, effects on cellular processes, and implications in disease.

Protein Palmitoylation

One of the primary biological activities of 17-ODYA is its role in protein palmitoylation. Palmitoylation is a reversible post-translational modification that involves the addition of palmitic acid to cysteine residues on proteins, influencing their localization and function.

- Bioorthogonal Labeling : 17-ODYA can be incorporated into proteins by the cellular machinery, allowing researchers to label and identify palmitoylated proteins using click chemistry methods. This technique enables the profiling of palmitoylated proteins in mammalian cells, revealing insights into their roles in signaling pathways and membrane dynamics .

- Dynamic Analysis : The incorporation of 17-ODYA facilitates the study of dynamic changes in palmitoylation through pulse-chase experiments. After metabolic labeling with 17-ODYA, researchers can monitor protein turnover and modifications over time, providing a clearer picture of protein dynamics within cells .

Inflammatory Response

Recent studies have highlighted the role of 17-ODYA in modulating inflammatory responses. In particular, it has been shown to influence cytokine expression in immune cells.

- Cytokine Production : Treatment with 17-ODYA significantly increases the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and matrix metalloproteinase-1 in peripheral blood mononuclear cells (PBMCs). In periodontal ligament fibroblasts, it up-regulates similar cytokines and promotes macrophage polarization towards a pro-inflammatory (M1) phenotype .

Implications in Disease

The biological activity of 17-ODYA extends to its potential implications in various pathological conditions.

- Periapical Abscesses : A study identified 17-ODYA as a significant metabolite in periapical abscesses, suggesting its involvement in the pathogenesis of these lesions. The up-regulation of inflammatory markers indicates that 17-ODYA may play a critical role in the inflammatory processes associated with dental infections .

Case Studies and Experimental Data

The following table summarizes key findings from studies investigating the biological activity of 17-ODYA:

属性

IUPAC Name |

octadec-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIILFGADWDKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188024 | |

| Record name | 17-Octadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34450-18-5 | |

| Record name | 17-Octadecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34450-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Octadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Octadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-OCTADECYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WPG7CL86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。